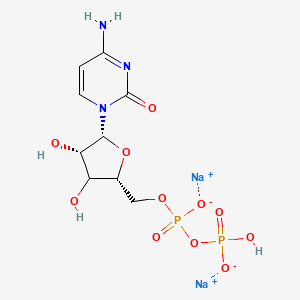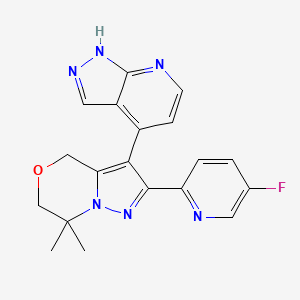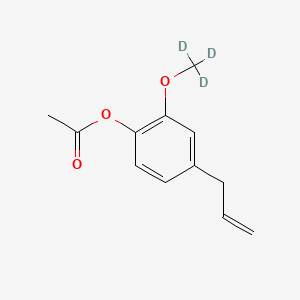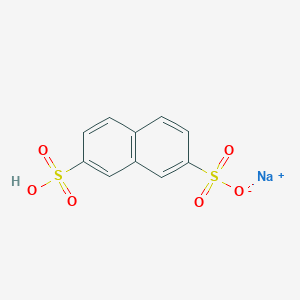
Naphthalene-2,7-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is a chemical compound with the molecular formula C10H6Na2O6S2. It is commonly used in organic synthesis and the dye industry. This compound appears as a white to light yellow powder or crystal and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is typically synthesized by reacting 2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction involves the sulfonation of naphthalene followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenediols.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation uses oleum.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Nitro and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is used in the development of certain pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a sulfonating agent. It introduces sulfonic acid groups into organic molecules, thereby increasing their solubility and reactivity. The molecular targets include aromatic compounds, which undergo sulfonation to form sulfonated derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Naphthalenedisulfonic acid, sodium salt
- 1,5-Naphthalenedisulfonic acid, sodium salt
- 3,6-Naphthalenedisulfonic acid, sodium salt
Comparison: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to its isomers. For example, the 2,6- and 3,6-isomers have different positions of the sulfonic acid groups, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
51770-81-1 |
|---|---|
Molekularformel |
C10H7NaO6S2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
sodium;7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
PVDQDEYXGXTPBP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Verwandte CAS-Nummern |
1655-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


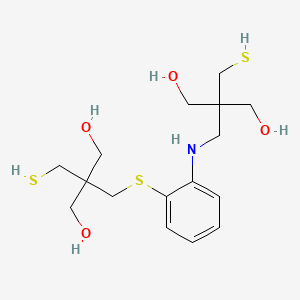
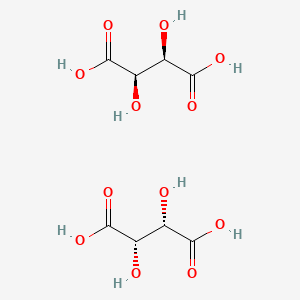
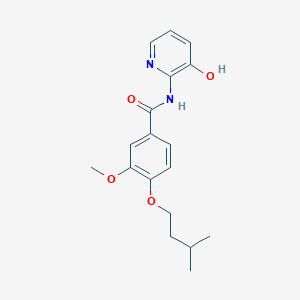

![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)

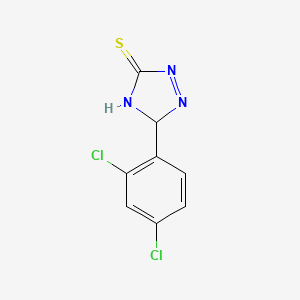
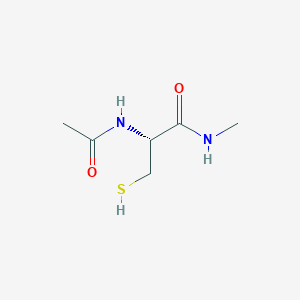
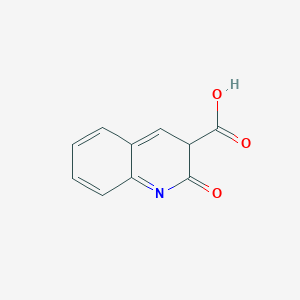
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
